molecular formula C20H25NO2 B1452472 17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol CAS No. 16669-06-0

17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol

Cat. No.: B1452472
CAS No.: 16669-06-0
M. Wt: 311.4 g/mol
InChI Key: UJIUKBNBJLRRKB-SWBPCFCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol is a steroidal derivative structurally related to estradiol (estra-1,3,5(10)-triene-3,17β-diol), a natural estrogen. The compound features a cyanomethyl group at the 17α position, distinguishing it from estradiol’s 17β-hydroxyl group. This modification alters its metabolic stability, receptor binding affinity, and biological activity. Studies indicate that the 17α-cyanomethyl substitution reduces susceptibility to enzymatic degradation, leading to species-specific metabolite profiles (e.g., formation of hydroxy and carboxymethyl derivatives) .

Properties

IUPAC Name

2-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,12,16-18,22-23H,2,4,6-10H2,1H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIUKBNBJLRRKB-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol is a synthetic compound with notable biological activity. It belongs to the class of steroid hormones and has been studied for its estrogenic effects and potential therapeutic applications. This article reviews its biological activity, metabolism, and relevant case studies.

  • Molecular Formula : C20H25NO2
  • Molecular Weight : 311.4 g/mol
  • IUPAC Name : 17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol

Estrogenic Effects

The compound exhibits significant estrogenic activity. In vitro studies have demonstrated its ability to bind to estrogen receptors (ERs), influencing gene expression related to various physiological processes such as reproduction and bone health.

Metabolism

Research indicates that the metabolism of 17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol varies across species. A study involving multiple species (including humans, baboons, and rats) showed distinct metabolite patterns following administration. The primary metabolites identified include:

  • 17α-Cyanomethylestra-1,3,5(10)-triene-2,3,17-triol
  • 17α-Hydroxymethylestra-1,3,5(10)-triene-3,17-diol

These findings highlight the compound's complex biotransformation pathways and potential implications for pharmacokinetics in different organisms .

1. Estrogen Receptor Binding Affinity

A study evaluated the binding affinity of 17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol to ERs in vitro. Results indicated a higher affinity compared to other known estrogens like estradiol. This suggests its potential as a selective estrogen receptor modulator (SERM) .

2. Effects on Bone Density

In an animal model study focusing on bone density changes due to hormonal fluctuations, administration of the compound resulted in an increase in bone mineral density compared to control groups. This effect was attributed to its estrogenic activity promoting osteoblast function .

Summary of Findings

The biological activity of 17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol is characterized by its potent estrogenic effects and varied metabolic pathways across species. Its potential applications in therapies targeting estrogen-related conditions are supported by evidence from in vitro and in vivo studies.

Data Table: Metabolite Patterns Across Species

SpeciesPrimary Metabolites Identified
Human17α-Cyanomethylestra-1,3,5(10)-triene-2,3,17-triol
Baboon17α-Hydroxymethylestra-1,3,5(10)-triene-3,17-diol
RatGamma-lactone of a 17α-carboxymethyl-16α-hydroxy compound
MinipigSimilar patterns as observed in humans

Scientific Research Applications

Biotransformation Studies

Research has indicated that the biotransformation of 17α-Cyanomethylestra-1,3,5(10)-triene-3,17β-diol varies significantly across species. A study involving oral administration of the compound to humans and several animal models (including baboons and minipigs) revealed distinct urinary metabolites. The metabolites identified included 17α-cyanomethylestra-1,3,5(10)-triene-3,17β-diol and several others, suggesting complex metabolic pathways that could influence pharmacokinetics and therapeutic efficacy in different organisms .

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. A study focused on C-17 cyano-substituted estra-1,3,5(10)-trienes demonstrated that derivatives of this compound exhibit potent antiproliferative effects against human cancer cell lines. Notably, specific derivatives showed significant activity against MCF-7 breast cancer cells with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the C-17 position enhance the anticancer activity by facilitating interactions with cellular targets such as microtubules and steroid sulfatase .

Cosmetic Formulations

In the realm of cosmetics, 17α-Cyanomethylestra-1,3,5(10)-triene-3,17β-diol has been explored for its potential role in topical formulations. Its chemical properties may contribute to skin hydration and stability of cosmetic products. Research into formulation principles has shown that compounds like this can be optimized using experimental design techniques to enhance their sensory and moisturizing properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Biotransformation Study of metabolic pathways across speciesSignificant differences in metabolite patterns among humans and various animals .
Anticancer Activity Evaluation of antiproliferative effects against cancer cell linesPotent activity against MCF-7 cells; structure modifications enhance efficacy .
Cosmetic Formulations Potential use in enhancing skin hydration and stability in topical productsEffective in optimizing formulations for improved sensory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The table below compares key structural features and biological activities of 17α-cyanomethylestra-1,3,5(10)-triene-3,17α-diol with analogous estradiol derivatives:

Compound Name Structural Features Biological Activity References
17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol 17α-cyanomethyl, 3,17α-diol Species-dependent metabolism; potential estrogenic activity
16α-Bromomethylestra-1,3,5(10)-triene-3,17β-diol 16α-bromomethyl, 3,17β-diol Strong dose-dependent uterine estrogenic effect
STX564 (2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene) 2-ethyl-3-sulfamoyloxy, 17β-cyanomethyl Inhibits T-cell calcium influx; anticancer potential
17α-Ethynylestradiol 17α-ethynyl, 3,17β-diol Oral contraceptive; high estrogen receptor affinity
9α-Hydroxy-6-oxoestra-1,3,5(10)-triene-3,17β-diyl dipropionate 9α-hydroxy, 6-oxo, 3,17β-dipropionate Altered metabolic pathways; synthetic intermediate
17α-(1-Ferrocenylmethyl-triazolyl)estradiol 17α-ferrocenylmethyl-triazole, 3,17β-diol Enzyme inhibition; organometallic activity
Estrogenic Potency
  • 16α-Bromomethylestra-1,3,5(10)-triene-3,17β-diol: Exhibits strong, dose-dependent estrogenic effects on uterine tissue, with higher in vivo efficacy compared to 17α-cyanomethyl derivatives. Stereochemistry at C16/C17 significantly impacts activity, as the 16β-hydroxymethyl isomer lacks efficacy .
  • 17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol: While its estrogenic activity is less pronounced, its metabolites (e.g., 17α-carboxymethyl-16α-hydroxy derivatives) vary across species, suggesting divergent pharmacological profiles .
Anticancer and Immunomodulatory Effects
  • STX564: The 17β-cyanomethyl and 3-sulfamoyloxy groups confer inhibitory effects on T-cell calcium influx, linked to antiproliferative activity in cancer models .
  • Ferrocene Derivatives: The 17α-ferrocenylmethyl group introduces redox-active properties, enabling enzyme inhibition via radical generation, unlike the cyanomethyl group’s metabolic stability .
Metabolic Stability
  • 17α-Ethynylestradiol: The ethynyl group enhances resistance to hepatic metabolism, making it a potent oral contraceptive. In contrast, the cyanomethyl group in 17α-cyanomethylestra-1,3,5(10)-triene-3,17α-diol undergoes partial oxidation to carboxymethyl derivatives in rats and humans .

Stereochemical and Positional Influences

  • C17 Substitution: 17α vs. 17β Orientation: Estradiol derivatives with 17β-hydroxyl groups (e.g., estradiol valerate) bind more strongly to estrogen receptors (ERs) than 17α-modified analogs. However, 17α-cyanomethylestra-1,3,5(10)-triene-3,17α-diol’s rigid structure may reduce receptor affinity while enhancing metabolic stability .
  • C16 vs. C17 Substitution :
    • 16α-Bromomethylestra-1,3,5(10)-triene-3,17β-diol’s uterine trophic effects highlight the importance of substituent position; C16 modifications may enhance ER activation compared to C17 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol
Reactant of Route 2
Reactant of Route 2
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.